2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide
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Overview
Description
2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a cyclopropylcarbonyl hydrazinyl carbonothioyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclopropylcarbonyl hydrazine: This step involves the reaction of cyclopropylcarbonyl chloride with hydrazine hydrate under controlled conditions.
Thioamide formation: The resulting hydrazine derivative is then reacted with carbon disulfide to form the corresponding thioamide.
Coupling with 2-fluorobenzoyl chloride: Finally, the thioamide is coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-decylbenzamide: Similar in structure but with a decyl group instead of the cyclopropylcarbonyl hydrazinyl carbonothioyl moiety.
2-fluoroaniline: A simpler compound with a fluoro group on the benzene ring.
Uniqueness
The uniqueness of 2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H16FN3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-fluoro-N-[[[(1S,2S)-2-phenylcyclopropanecarbonyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-9-5-4-8-12(15)16(23)20-18(25)22-21-17(24)14-10-13(14)11-6-2-1-3-7-11/h1-9,13-14H,10H2,(H,21,24)(H2,20,22,23,25)/t13-,14+/m1/s1 |
InChI Key |
WZMGWKHXLHIUJU-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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